Fmoc-p-Bz-D-Phe-OH
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Overview
Description
Fmoc-D-Bpa-OH: Fmoc-4-benzoyl-D-phenylalanine , is an organic compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely utilized in the field of chemical synthesis and pharmaceutical research due to its ability to protect the amino terminus of peptide chains during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-benzoyl-D-phenylalanine typically involves the reaction of D-phenylalanine with Fmoc-4-benzoic anhydride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then purified and crystallized to obtain the final product .
Industrial Production Methods: Industrial production of Fmoc-4-benzoyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-benzoyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of deprotected peptides or peptides with alternative protecting groups
Scientific Research Applications
Chemistry: Fmoc-4-benzoyl-D-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino terminus of peptides. This allows for the stepwise assembly of peptides without unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and probes .
Medicine: Fmoc-4-benzoyl-D-phenylalanine is utilized in the development of peptide-based drugs and therapeutic agents. Its ability to protect the amino terminus during synthesis ensures the stability and efficacy of the final product .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic tools. It is also employed in the synthesis of biocompatible hydrogels for drug delivery and tissue engineering applications .
Mechanism of Action
The mechanism of action of Fmoc-4-benzoyl-D-phenylalanine involves the protection of the amino terminus of peptides during synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protecting group can be easily removed by treatment with piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
- Fmoc-4-benzoyl-L-phenylalanine
- Fmoc-D-2-naphthylalanine
- Fmoc-D-tryptophan
Uniqueness: Fmoc-4-benzoyl-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the presence of a benzoyl group at the para position of the phenyl ring. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in peptide synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBJKCXNRQOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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